molecular formula C21H24N2O5 B2462238 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-61-5

2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2462238
CAS No.: 941919-61-5
M. Wt: 384.432
InChI Key: CAMFJSOOWSINAY-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of benzamides, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied method for forming carbon–carbon bonds under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antioxidant and antibacterial agent . Additionally, its unique structure makes it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide include other benzamide derivatives such as 2,3-dimethoxy-N-(4-nitrophenyl)benzamide and 3-acetoxy-2-methyl benzamides .

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-11-10-14(13-16(17)23-12-5-4-9-19(23)24)22-21(25)15-7-6-8-18(27-2)20(15)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMFJSOOWSINAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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